3-Chloropropanoic anhydride
Overview
Description
3-Chloropropanoic anhydride is an organic compound with the molecular formula C₆H₈Cl₂O₃. It is a derivative of propanoic acid, where two molecules of 3-chloropropanoic acid are condensed to form the anhydride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropanoic anhydride can be synthesized through the reaction of 3-chloropropanoic acid with acyl chlorides or other dehydrating agents. One common method involves the use of thionyl chloride (SOCl₂) to convert 3-chloropropanoic acid into its corresponding acyl chloride, which then reacts with another molecule of 3-chloropropanoic acid to form the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where 3-chloropropanoic acid is reacted with thionyl chloride under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropanoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloropropanoic acid.
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Acylation: Catalysts like aluminum chloride (AlCl₃) in solvents like dichloromethane.
Major Products:
Nucleophilic Substitution: Formation of substituted propanoic acid derivatives.
Hydrolysis: Formation of 3-chloropropanoic acid.
Acylation: Formation of acylated aromatic compounds.
Scientific Research Applications
3-Chloropropanoic anhydride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-chloropropanoic moiety into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-chloropropanoic anhydride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on molecules, such as amines and alcohols, leading to the formation of amides and esters. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
3-Chloropropanoic Acid: The parent acid from which the anhydride is derived.
3-Chloropropionyl Chloride: Another derivative used in similar acylation reactions.
Propanoic Anhydride: Lacks the chlorine atom, making it less reactive.
Uniqueness: 3-Chloropropanoic anhydride is unique due to the presence of the chlorine atom, which increases its reactivity and makes it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-chloropropanoyl 3-chloropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMBHOXSQYAAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)OC(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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